molecular formula C11H14ClNO B12972050 (R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12972050
M. Wt: 211.69 g/mol
InChI Key: OBWANGWRKCMAGJ-SNVBAGLBSA-N
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Description

®-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of pharmacology and neuroscience. This compound is a selective antagonist for dopamine D1-like receptors, making it valuable for studying dopaminergic signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 7th position is achieved through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a strong acid catalyst.

    Reduction: The naphthalene ring is partially reduced to a tetrahydronaphthalene structure using hydrogenation over a palladium or platinum catalyst.

    Amination: Introduction of the amine group at the 1st position is achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, forming

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(1R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

OBWANGWRKCMAGJ-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

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